3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole

Organic Photovoltaics Conjugated Polymers Dibenzosilole

Procurement managers and researchers often face a solubility-efficiency trade-off in conjugated polymer synthesis: long alkyl chains improve solubility but complicate multilayer device fabrication. This methyl-substituted dibromodibenzosilole solves that precisely. • Application: Standard monomer for Suzuki/Stille coupling. Yields polymer P1 (Mn ~9.6 kDa, PDI controlled) - an ideal model system without long-chain interference. • Advantage: Limited orthogonal solubility enables multilayer device fabrication (tandem solar cells/OLEDs) without dissolving the base layer. • Supply: Reliable bulk availability; strict quality control for cross-coupling grade.

Molecular Formula C14H12Br2Si
Molecular Weight 368.143
CAS No. 1228595-79-6
Cat. No. B3002716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole
CAS1228595-79-6
Molecular FormulaC14H12Br2Si
Molecular Weight368.143
Structural Identifiers
SMILESC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C
InChIInChI=1S/C14H12Br2Si/c1-17(2)13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h3-8H,1-2H3
InChIKeyFAJDSWHVALMLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: Key Monomer for Conjugated Polymers


3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole (also known as 2,7-dibromo-9,9-dimethyldibenzosilole or 2,7-dibromo-9,9-dimethyl-9H-9-silafluorene) is a halogenated organosilicon compound with the molecular formula C14H12Br2Si and a molecular weight of 368.14 g/mol . This compound belongs to the dibenzosilole class, characterized by a rigid, coplanar biphenyl structure bridged by a dimethylsilyl group, which confers unique optoelectronic properties such as a low-lying LUMO energy level due to σ*-π* conjugation between the silicon σ*-antibonding orbital and the π*-antibonding orbital of the butadiene fragment [1]. The strategic placement of bromine atoms at the 3- and 7-positions (or 2- and 7-positions under an alternative numbering convention) renders it a versatile building block for the synthesis of π-conjugated polymers via cross-coupling reactions, making it a critical intermediate in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices [2].

Why 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole Is Irreplaceable


The specific substitution pattern and alkyl chain length on the silicon atom of dibenzosilole monomers are not arbitrary; they are critical design parameters that dictate the solubility, processability, solid-state morphology, and ultimately the device performance of the resulting conjugated polymers. While the core dibenzosilole unit imparts desirable electronic properties, the nature of the substituents on the silicon atom (e.g., methyl vs. octyl) and the presence of reactive halogen handles at the 3,7-positions are essential for tuning polymer properties and enabling the necessary synthetic transformations [1]. For instance, the unsubstituted analog 5,5-dimethyl-5H-dibenzo[b,d]silole (CAS 13688-68-1) lacks the reactive bromine handles required for efficient Suzuki or Stille polycondensation, rendering it inert as a monomer for chain-growth polymerization [2]. Furthermore, even among dihalogenated analogs, the choice of alkyl substituent on silicon profoundly influences the polymer's film-forming ability, charge transport, and photovoltaic performance, as demonstrated by direct comparative studies [1].

Polymer Performance: Methyl vs. Octyl Substituents


Power Conversion Efficiency (PCE) Comparison

In a direct head-to-head comparison, the polymer P1 synthesized from 3,7-dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole (methyl-substituted) exhibited a power conversion efficiency (PCE) of 2.72% when blended with PC71BM in a bulk heterojunction solar cell, whereas the analogous polymer P2 synthesized from the octyl-substituted monomer (3,7-dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole) achieved a PCE of 6.05% after optimization with a TiOx hole-blocking layer [1].

Organic Photovoltaics Conjugated Polymers Dibenzosilole

Cross-Coupling Reactivity Advantage

The presence of two reactive bromine atoms at the 3,7-positions enables this compound to undergo efficient Pd-catalyzed Suzuki-Miyaura and Stille cross-coupling polycondensations to form high-molecular-weight π-conjugated polymers [1]. In contrast, the non-brominated analog 5,5-dimethyl-5H-dibenzo[b,d]silole lacks these handles and cannot be directly incorporated into a polymer backbone via these widely used, high-yielding coupling methods, severely limiting its utility as a monomer for optoelectronic materials [2].

Cross-Coupling Monomer Synthesis Organosilicon

Optical Band Gap: Methyl vs. Octyl

Both polymers P1 (derived from the target compound) and P2 (derived from the octyl analog) exhibited a similar optical band gap of approximately 1.9 eV, as determined from the onset of absorption in thin films [1]. This indicates that the alkyl substituent on the silicon atom has a negligible impact on the electronic band gap of the dibenzosilole-thiadiazole copolymer backbone, confirming that the core electronic properties are governed primarily by the conjugated backbone rather than the side chains.

Optical Band Gap UV-Vis Spectroscopy Conjugated Polymers

3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: Optimal Use Cases


Model Conjugated Polymer Synthesis for Structure-Property Studies

The methyl-substituted polymer P1, derived from this compound, serves as an excellent model system for investigating the fundamental optoelectronic properties of dibenzosilole-based copolymers without the confounding influence of long alkyl chains. Its moderate solubility in common organic solvents (e.g., THF, chloroform) and well-defined absorption profile (λmax ≈ 550 nm, Eg,opt ≈ 1.9 eV) make it ideal for spectroscopic and electrochemical characterization aimed at establishing baseline structure-property relationships [1].

Benchmarking Polymerization Methodologies

Given its well-documented reactivity in Suzuki polycondensation, this dibrominated monomer can be employed as a standard substrate for evaluating the efficiency of new Pd-catalyzed cross-coupling protocols, including those using novel ligands or alternative reaction media. The resulting polymer's molecular weight (e.g., Mn ~ 9.6 kDa for P1 [1]) and polydispersity provide a reliable benchmark for comparing catalyst performance.

Solvent-Resistant Optoelectronic Layer Development

The lower solubility of the methyl-substituted polymer P1, relative to its octyl-substituted counterpart, can be strategically exploited in the fabrication of multilayer devices by solution processing. Its limited solubility allows for the deposition of a subsequent layer from an orthogonal solvent without dissolving or swelling the underlying P1 film, a critical requirement for constructing complex device architectures such as tandem solar cells or multilayer OLEDs [1].

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